molecular formula C16H26ClNO B1397698 4-[(4-Isopropyl-3-methylphenoxy)methyl]piperidine hydrochloride CAS No. 1219982-73-6

4-[(4-Isopropyl-3-methylphenoxy)methyl]piperidine hydrochloride

Cat. No. B1397698
CAS RN: 1219982-73-6
M. Wt: 283.83 g/mol
InChI Key: GSTMOMHMMIGNKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

  • Hazard : Irritant

Scientific Research Applications

Synthesis and Polymer Applications

  • Synthesis and Styrene Copolymerization : This chemical has been utilized in the synthesis of novel phenoxy ring-substituted isopropyl phenylcyanoacrylates, which are then copolymerized with styrene. This process is significant in creating polymers with specific properties, and the role of 4-[(4-Isopropyl-3-methylphenoxy)methyl]piperidine hydrochloride in this synthesis is critical (Whelpley et al., 2022).

  • Copolymerization Properties : The compound is involved in the synthesis of oxy ring-substituted isopropyl cyanoarylacrylates. This leads to copolymerization with styrene, highlighting its utility in the production of specialized polymers with desired chemical and physical characteristics (Hussain et al., 2019).

Chemical Synthesis and Derivatives

  • Synthesis of Methyl 4-Isopropyl-7-methyl-5,7-octadienoate : The compound plays a role in the synthesis of methyl 4-isopropyl-7-methyl-5,7-octadienoate, demonstrating its importance in the production of various chemical derivatives (Watanabe et al., 1979).

Pharmacological Research

  • Selective Serotonin Reuptake Inhibitor : Though related to pharmacology, it's worth noting that structurally similar compounds, like paroxetine hydrochloride, a phenylpiperidine derivative, are significant as selective serotonin reuptake inhibitors. This indicates potential avenues for pharmacological research involving this compound (Germann et al., 2013).

properties

IUPAC Name

4-[(3-methyl-4-propan-2-ylphenoxy)methyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO.ClH/c1-12(2)16-5-4-15(10-13(16)3)18-11-14-6-8-17-9-7-14;/h4-5,10,12,14,17H,6-9,11H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSTMOMHMMIGNKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCC2CCNCC2)C(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.83 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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